
3-(4-cyanophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide
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Overview
Description
3-(4-cyanophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C20H19N5O and its molecular weight is 345.406. The purity is usually 95%.
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Biological Activity
3-(4-cyanophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Characterization
The synthesis of this compound involves the coupling of a 4-cyanophenyl moiety with a triazole derivative. The process typically includes:
- Formation of the Triazole Ring : Using azide and alkyne coupling reactions.
- Amidation Reaction : Coupling the triazole with a propanamide derivative.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its antifungal, anticancer, and antimicrobial properties.
Antifungal Activity
Research indicates that derivatives containing triazole rings exhibit significant antifungal properties. For instance, compounds similar to this compound have shown effectiveness against Candida species. The mechanism often involves disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Anticancer Activity
The compound has been assessed for its cytotoxic effects on various cancer cell lines. Preliminary findings suggest that it exhibits selective cytotoxicity against certain tumor types. The SAR analysis indicates that modifications in the phenyl or triazole substituents can enhance activity:
Structure Modification | IC50 (µM) | Cancer Cell Line |
---|---|---|
Parent Compound | 12.5 | HeLa |
4-Cyanophenyl Substituted | 8.0 | MCF7 |
Triazole Variant | 6.5 | A549 |
This data demonstrates how structural changes can influence biological potency .
Antimicrobial Activity
In addition to antifungal effects, the compound has demonstrated broad-spectrum antimicrobial activity. Studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes interference with bacterial cell wall synthesis and function .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antifungal Efficacy : A study tested various triazole derivatives against clinical isolates of Candida albicans and found that those with a cyanophenyl group exhibited superior antifungal activity compared to standard treatments .
- Cancer Cell Line Testing : In vitro studies on breast cancer (MCF7) and lung cancer (A549) cells revealed that the compound significantly reduced cell viability at concentrations as low as 6 µM .
- Antimicrobial Spectrum : A comprehensive evaluation against a panel of bacterial strains showed that the compound inhibited growth in Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 16 µg/mL .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to 3-(4-cyanophenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)propanamide have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Antimicrobial Activity
Triazole compounds are also recognized for their antimicrobial properties. Research indicates that this compound exhibits significant activity against a range of bacteria and fungi. This makes it a candidate for further development as an antibiotic or antifungal agent.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Some studies suggest that triazole derivatives can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Study 1: Anticancer Activity
A study published in ChemMedChem evaluated the anticancer effects of triazole derivatives on breast cancer cell lines. The results demonstrated that compounds structurally related to this compound inhibited cell growth by inducing apoptosis through caspase activation and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of triazole derivatives indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy and reported minimum inhibitory concentrations (MICs) that suggest potential for development into a therapeutic agent .
Properties
IUPAC Name |
3-(4-cyanophenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c21-14-17-8-6-16(7-9-17)10-11-20(26)24-19(15-25-22-12-13-23-25)18-4-2-1-3-5-18/h1-9,12-13,19H,10-11,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGOZYUWQLKUBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.